5-Amino-1-phenyl-1H-pyrazole-4-carboxamide 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 50427-77-5
VCID: VC20760162
InChI: InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
SMILES: C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

CAS No.: 50427-77-5

Cat. No.: VC20760162

Molecular Formula: C10H10N4O

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide - 50427-77-5

CAS No. 50427-77-5
Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
IUPAC Name 5-amino-1-phenylpyrazole-4-carboxamide
Standard InChI InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Standard InChI Key UBKSUPKIDNXMMC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Canonical SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N

PropertyDescription
AppearanceBeige to light brown crystalline solid
Molecular FormulaC₁₀H₁₀N₄O
StructureHeterocyclic compound with five-membered ring containing two nitrogen atoms
StabilityStable under ambient conditions, not hygroscopic
Functional GroupsAmino group (5-position), Phenyl group (1-position), Carboxamide group (4-position)
Hydrogen Bonding CapabilityHigh, due to presence of amino and carboxamide groups

Synthetic Methodologies

The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been achieved through various methodologies, highlighting its importance as a target compound in organic synthesis research.

Traditional Synthetic Routes

A comprehensive review of the preparation methods indicates that this compound is typically synthesized through cyclocondensation reactions involving appropriate precursors . One specific approach involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine to form the desired pyrazole scaffold.

Recent Advances in Synthesis

Recent developments in synthetic methodologies have focused on more efficient and environmentally friendly approaches. Notably, the compound can also be synthesized by cyclocondensation of appropriate precursors with chloroacetyl chloride in a mixture of toluene and dimethylformamide (DMF) .

Table 2. Synthetic Approaches for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

MethodKey ReagentsReaction ConditionsAdvantages
CyclocondensationPhenyl hydrazine, malononitrile derivativesModerate temperatures in suitable solventsWell-established, reliable yields
Chloroacetyl Chloride ApproachAppropriate precursor compounds, chloroacetyl chloridePhMe/DMF mixtureEffective for specific derivatives
One-pot Multicomponent ProtocolSubstituted benzaldehydes, malononitrile, phenyl hydrazineRecyclable catalyst, water as solvent, room temperatureEnvironmentally friendly, simplified procedure

Chemical Reactivity

The reactivity profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is largely governed by its functional groups, each offering distinct reaction pathways that enable diverse chemical transformations.

Reactivity of Functional Groups

The presence of multiple functional groups enables 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide to participate in various chemical reactions:

Amino Group Reactions

The primary amine at position 5 can undergo typical amine reactions including diazotization, acylation, and condensation with carbonyl compounds.

Carboxamide Group Reactions

The carboxamide functionality provides opportunities for hydrolysis, dehydration to nitriles, and reduction reactions.

Pyrazole Ring Modifications

The pyrazole core itself can participate in various electrophilic and nucleophilic substitution reactions, expanding the diversity of potential derivatives.

Table 3. Reactivity Patterns of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Functional GroupReaction TypePotential Products
Amino Group (-NH₂)DiazotizationDiazonium salts, further coupling products
AcylationN-acyl derivatives
CondensationSchiff bases, imines
Carboxamide (-CONH₂)HydrolysisCarboxylic acid derivatives
DehydrationNitrile compounds
ReductionAmine derivatives
Pyrazole RingElectrophilic substitutionPosition-specific substituted derivatives
Nucleophilic attackRing-modified products

Role as a Building Block in Heterocyclic Synthesis

One of the most significant aspects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is its utility as a versatile building block for constructing more complex heterocyclic systems with potential pharmacological applications.

Synthesis of Polyfunctionalized Heterocycles

This compound serves as an excellent starting material for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . The reactive functional groups allow for various transformations leading to fused ring systems and structurally diverse molecules.

Formation of Complex Heterocyclic Systems

The strategic arrangement of functional groups in 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems with enhanced biological activities .

Biological Activities and Pharmacological Applications

Recent research has highlighted the significant biological potential of derivatives based on the 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold.

Anticancer Activity

Of particular interest is the development of derivatives as anticancer agents. Recent studies have focused on creating novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors targeting both wild-type and gatekeeper mutants .

A representative compound from this class demonstrated remarkable anticancer activity in biochemical assays:

Table 4. Anticancer Activity of Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative

TargetIC₅₀ Value (nM)Cell LineIC₅₀ Value (nM)
FGFR146NCI-H520 (lung cancer)19
FGFR241SNU-16 (gastric cancer)59
FGFR399KATO III (gastric cancer)73
FGFR2 V564F (gatekeeper mutant)62--

X-ray co-crystal structure analysis revealed that this compound binds irreversibly to FGFR1, providing valuable insights for structure-based drug design .

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives.

Key Structural Determinants of Activity

Table 5. Impact of Structural Modifications on Biological Activity

Position ModifiedType of ModificationPotential Effect on Activity
N-1 positionSubstitution of phenyl with other groupsAlters lipophilicity and binding affinity
C-3 positionIntroduction of various substituentsModifies electronic properties of pyrazole ring
C-4 carboxamideConversion to other functional groupsChanges hydrogen bonding capability
C-5 amino groupFunctionalizationAffects key interactions with biological targets

Current Research Trends and Future Directions

Emerging Research Focus Areas

Current research involving 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is primarily focused on:

  • Development of more efficient and environmentally friendly synthetic methodologies

  • Structure-based design of derivatives with enhanced potency and selectivity

  • Exploration of novel biological targets beyond FGFRs

  • Investigation of combination approaches with established therapies

Challenges and Opportunities in Development

Table 6. Research Challenges and Opportunities

ChallengePotential ApproachOpportunity
Synthetic efficiencyGreen chemistry methodologiesMore sustainable production processes
Target selectivityStructure-guided designReduced off-target effects
Optimization of drug-like propertiesMedicinal chemistry modificationsImproved pharmacokinetic profiles
Drug resistanceMulti-target inhibition strategiesMore durable therapeutic responses

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